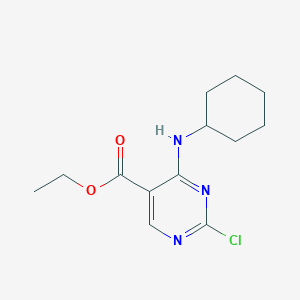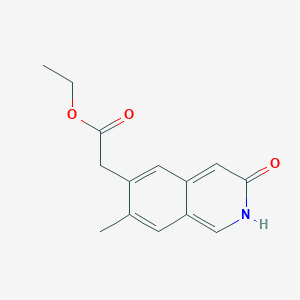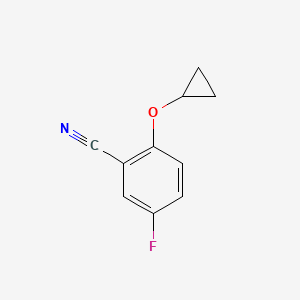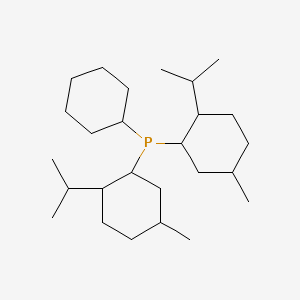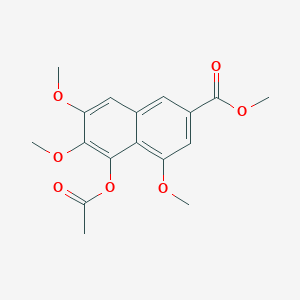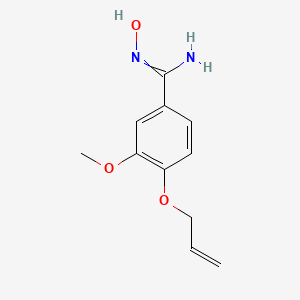
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine is an organic compound that belongs to the class of benzamidines. This compound is characterized by the presence of an allyloxy group, a hydroxy group, and a methoxy group attached to a benzamidine core. Benzamidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde.
Formation of Benzamidine Core: The benzaldehyde derivative is then reacted with an appropriate amidine precursor under controlled conditions to form the benzamidine core.
Introduction of Allyloxy Group: The allyloxy group is introduced through an etherification reaction, where an allyl halide is reacted with the hydroxy group of the benzamidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamidine core can be reduced to form corresponding amines.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-allyloxy-3-methoxybenzaldehyde.
Reduction: Formation of 4-allyloxy-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Allyloxy-N-hydroxy-3-methoxy-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine.
4-Hydroxy-3-methoxybenzylamine: A reduction product of the compound.
4-Hydroxy-3-methoxybenzonitrile: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
N'-hydroxy-3-methoxy-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h3-5,7,14H,1,6H2,2H3,(H2,12,13) |
Clé InChI |
OMLXAIWNFBDEKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=NO)N)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
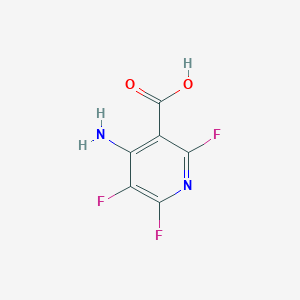



![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)

